Articaine hydrochloride

Descripción general

Descripción

El clorhidrato de articaína es un anestésico local tipo amida utilizado ampliamente en diversos países. Es único entre los anestésicos locales debido a la presencia de un anillo de tiofeno, que aumenta su solubilidad en lípidos . El clorhidrato de articaína es conocido por su rápido inicio y su eficaz control del dolor, lo que lo convierte en una opción popular en los procedimientos dentales .

Métodos De Preparación

La síntesis del clorhidrato de articaína implica varios pasos clave:

Reacción de Amidación: El proceso comienza con la amidación del 4-metil-3-aminotiofeno-2-metil formiato y el cloruro de 2-cloro propionilo.

Reacción de Amonificación: El producto intermedio se somete a amonificación con propilamina.

Reacción de Salificación: Finalmente, el producto se somete a una reacción de salificación con ácido clorhídrico concentrado para obtener clorhidrato de articaína.

Otro método implica:

Reacción del Metil Mercaptoacetato con 2-Metil Acrilonitrilo: Esta reacción se produce en una solución mixta de metóxido de sodio y metanol.

Formación Intermedia: El compuesto intermedio se trata con peróxido de hidrógeno y ácido clorhídrico concentrado.

Análisis De Reacciones Químicas

Synthetic Pathways of Articaine Hydrochloride

The synthesis of this compound involves three key reactions, optimized for industrial scalability and high yield (85–90%) :

Step 1: Amidation Reaction

-

Reactants : 4-methyl-3-aminothiophene-2-methyl formate + 2-chlorpromazine chloride (or 2-chlorine propionyl bromide)

-

Catalyst : Triethylamine, sodium carbonate, or sodium bicarbonate (molar ratio 1:1.2–1.8)

-

Conditions :

-

Temperature: 0–30°C

-

Solvent: Dichloromethane

-

Reaction time: 4–6 hours

-

-

Outcome : Formation of an intermediate amide (yield: 70–85%) .

Step 2: Amination Reaction

-

Reactants : Intermediate amide + propylamine (Tri-N-Propyl Amine)

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature: 45–55°C

-

Reaction time: 22–26 hours

-

Molar ratio: 1:2–4 (amide:propylamine)

-

Step 3: Salt Formation

-

Reactants : Articaine free base + concentrated hydrochloric acid

-

Conditions :

-

Solvent: Acetone or ethanol

-

Temperature: 55–65°C

-

Reaction time: 1–2 hours

-

-

Outcome : Crystallization of this compound (purity: 98.8–99.3%) .

Table 1: Key Parameters in this compound Synthesis

| Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amidation | Triethylamine | 0–30 | 85 | – |

| Amination | DMF/DMSO | 45–55 | 90 | – |

| Salt Formation | Acetone | 55–65 | 84–85 | 98.8–99.3 |

Metabolic Reactions

Articaine undergoes rapid hydrolysis due to its ester group, distinguishing it from other amide anesthetics :

Primary Metabolic Pathway

-

Hydrolysis : Plasma carboxylesterases cleave the ester side chain to form articainic acid (inactive).

Secondary Metabolism

-

Hepatic breakdown : 5–10% of articaine is metabolized by cytochrome P450 enzymes .

-

Excretion : 90–95% eliminated renally as articainic acid or its glucuronide conjugate .

Table 2: Metabolic Profile of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Plasma half-life | 20–30 minutes | |

| Primary metabolite | Articainic acid (inactive) | |

| Excretion pathway | Renal (90–95%) | |

| Enzyme involvement | BChE (plasma), CYP450 (minor) |

Key Chemical Interactions

-

pH Sensitivity : Hydrolysis accelerates in acidic environments (e.g., inflamed tissues) .

-

Protein Binding : 60–80% binds to serum albumin and γ-globulins, influencing tissue distribution .

-

Stability : Degrades under prolonged exposure to heat (>65°C) or light .

Reaction-Specific Findings

-

Amidation Optimization : Substituting triethylamine with sodium bicarbonate reduced yields to 70%, highlighting the catalyst’s critical role .

-

Solvent Impact : Using DMSO instead of DMF in amination lowered yields to 72% due to reduced solubility .

-

Impurity Control : Residual 2-chlorpromazine chloride (<0.1%) is neutralized with sodium carbonate post-amidation .

Aplicaciones Científicas De Investigación

Dental Anesthesia

Articaine is predominantly utilized for dental procedures, including:

- Local Infiltration : Effective for minor dental surgeries.

- Nerve Blocks : Commonly used for mandibular nerve blocks due to its superior diffusion properties.

- Pediatric Dentistry : Studies show that articaine is effective and safe for children, providing adequate anesthesia with fewer adverse effects compared to lidocaine .

Table 1: Efficacy Comparison of Articaine vs. Lidocaine

| Parameter | Articaine (4% with Epinephrine) | Lidocaine (2% with Epinephrine) |

|---|---|---|

| Pain Score (VAS) | 4.4 ± 0.6 cm | 5.0 ± 1.0 cm |

| Anesthesia Efficacy (%) | 89.0% | 76.6% |

| Adverse Events (%) | 22% | 20% |

Endoscopic Procedures

Recent studies have shown that articaine can be effectively used in endoscopic endonasal surgeries. It has demonstrated lower pain scores and reduced nasal bleeding compared to lidocaine, indicating its potential as a preferred anesthetic in such settings .

Pharmacological Properties

Articaine's unique structure allows for enhanced lipid solubility, facilitating better penetration through nerve membranes. This characteristic contributes to its potency, making it approximately 1.5 times more effective than lidocaine in certain applications .

Metabolism and Safety Profile

Articaine is metabolized primarily through plasma esterases, leading to rapid hydrolysis and excretion via the kidneys. Its safety profile is comparable to other local anesthetics, with common adverse effects including headache, facial edema, and temporary paresthesia .

Table 2: Common Adverse Effects of Articaine

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | 4 |

| Facial Edema | 1 |

| Infection | 0.45 |

| Paresthesia | 0.9 |

Case Studies

Several case studies highlight the successful application of articaine in various clinical settings:

- Case Study on Mandibular Third Molars : A meta-analysis indicated that articaine provided effective anesthesia with fewer doses required for mandibular third molar extractions compared to other amide anesthetics .

- Pediatric Applications : A study involving pediatric patients demonstrated that articaine effectively managed pain during dental procedures with minimal adverse events reported .

Mecanismo De Acción

El clorhidrato de articaína ejerce sus efectos bloqueando los canales de iones de sodio en las membranas de las células nerviosas . Esta acción inhibe la iniciación y la conducción de los impulsos nerviosos, lo que lleva a la anestesia localizada . El anillo de tiofeno único del compuesto aumenta su solubilidad en lípidos, lo que le permite penetrar las membranas nerviosas de forma más eficaz .

Comparación Con Compuestos Similares

El clorhidrato de articaína se compara con otros anestésicos locales como la lidocaína, la mepivacaína y la bupivacaína . Sus características únicas incluyen:

Anillo de Tiofeno: A diferencia de otros anestésicos locales que contienen un anillo de benceno, el clorhidrato de articaína tiene un anillo de tiofeno, lo que aumenta su solubilidad en lípidos.

Grupo Éster: Contiene un grupo éster adicional que es metabolizado rápidamente por las esterasas en la sangre y los tejidos.

Compuestos similares incluyen:

Mepivacaína: Otro anestésico local tipo amida con una estructura y un perfil farmacocinético diferentes.

El clorhidrato de articaína destaca por su rápido inicio, su eficaz control del dolor y su estructura química única, lo que lo convierte en un compuesto valioso en la anestesia dental .

Actividad Biológica

Articaine hydrochloride is a widely used local anesthetic, particularly in dental procedures. Its unique chemical structure and pharmacokinetics contribute to its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects, supported by data tables and relevant case studies.

Articaine is an amide-type local anesthetic that contains an ester group, which differentiates it from other amides. The presence of a thiophene ring enhances its lipid solubility, facilitating rapid diffusion through nerve membranes. This mechanism allows for effective nerve blockade by inhibiting sodium ion influx during depolarization, thereby preventing the generation and propagation of action potentials.

Pharmacokinetics

Articaine exhibits rapid absorption and metabolism. Key pharmacokinetic parameters include:

- Half-life : Approximately 20-30 minutes, shorter than other amide anesthetics like lidocaine, which averages over 90 minutes .

- Protein Binding : Articaine is bound to human serum albumin and γ-globulins at a rate of 60-80% .

- Metabolism : It is primarily metabolized by plasma carboxyesterase to articainic acid, an inactive metabolite. The liver microsome P450 isoenzyme system metabolizes about 5-10% of articaine .

- Excretion : Approximately 53-57% of the administered dose is excreted in urine within the first 24 hours after administration .

Clinical Efficacy

Articaine has been shown to be more effective than lidocaine in various clinical settings:

- Dental Anesthesia : A meta-analysis indicated that articaine had 2.17 times the likelihood of anesthetic success compared to lidocaine for mandibular blocks (OR: 1.50) .

- Endoscopic Procedures : A study involving endoscopic endonasal surgery found that patients receiving 4% articaine with adrenaline experienced significantly lower pain scores (VAS 4.4 ± 0.6 cm) compared to those receiving 2% lidocaine (VAS 5.0 ± 1.0 cm) (p < 0.0001) .

- Infiltration Anesthesia : Articaine demonstrated superior efficacy in infiltration anesthesia compared to other local anesthetics due to its enhanced lipid solubility and diffusibility .

Adverse Effects

While generally well-tolerated, articaine can cause adverse effects:

- Common adverse events include headache (4%), facial edema (1%), and paresthesia (0.9%) .

- Persistent paresthesias have been reported, particularly following mandibular nerve blocks .

- Overall incidence of adverse events was similar between articaine and lidocaine groups in clinical trials (22% vs. 20%) .

Table 1: Pharmacokinetic Parameters of Articaine

| Parameter | Value |

|---|---|

| Half-life | 20-30 minutes |

| Protein Binding | 60-80% |

| Metabolism | Plasma carboxyesterase |

| Excretion | 53-57% in urine |

Table 2: Clinical Efficacy Comparison

| Study Type | Articaine Efficacy | Lidocaine Efficacy |

|---|---|---|

| Mandibular Blocks | OR: 1.50 | - |

| Endoscopic Surgery | VAS: 4.4 ± 0.6 cm | VAS: 5.0 ± 1.0 cm |

Case Studies

- Dental Procedures : A randomized controlled trial involving over 1,300 subjects demonstrated that articaine provided superior anesthesia for dental procedures compared to lidocaine, with lower rates of postoperative pain and complications .

- Endoscopic Surgery : In a cohort study of patients undergoing endoscopic endonasal surgery, those receiving articaine reported less intraoperative bleeding compared to those receiving lidocaine, indicating its effectiveness in reducing surgical complications .

Propiedades

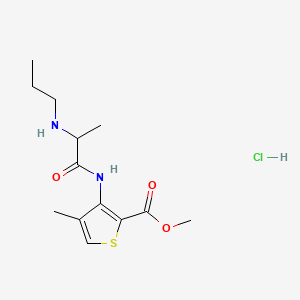

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045444 | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161448-79-9, 23964-57-0 | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.